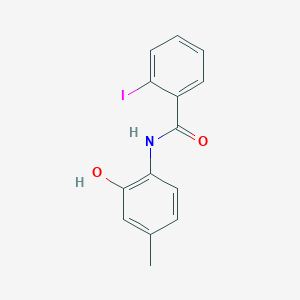![molecular formula C22H20ClNO4 B290532 Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290532.png)
Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate, also known as NPC 15199, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
科学的研究の応用
Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been shown to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been used as a lead compound for the development of new drugs targeting specific molecular pathways.
作用機序
The mechanism of action of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors involved in cellular signaling pathways. Specifically, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes involved in cell growth and differentiation, as well as the activity of certain ion channels and G protein-coupled receptors.
Biochemical and Physiological Effects
Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neuronal cells, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has been shown to protect against oxidative stress and reduce inflammation. Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has also been found to have anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
One advantage of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 is its specificity for certain molecular targets, which makes it a useful tool for studying specific cellular pathways. However, one limitation of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 has not yet been extensively tested in vivo, so its potential toxicity and side effects are not fully understood.
将来の方向性
There are several potential future directions for research on Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199. One area of interest is the development of new drugs based on the structure of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 that target specific molecular pathways involved in cancer and neurodegenerative diseases. Another area of interest is the investigation of the in vivo effects of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199, including its potential toxicity and side effects. Finally, further research is needed to fully understand the mechanism of action of Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 and its potential applications in various scientific research areas.
合成法
Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate 15199 can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with propylamine, followed by acylation with 2-naphthylacetic acid and reduction with hydrogen gas. The resulting product is a white crystalline solid with a melting point of 169-171°C.
特性
分子式 |
C22H20ClNO4 |
|---|---|
分子量 |
397.8 g/mol |
IUPAC名 |
propyl 4-chloro-3-[(2-naphthalen-2-yloxyacetyl)amino]benzoate |
InChI |
InChI=1S/C22H20ClNO4/c1-2-11-27-22(26)17-8-10-19(23)20(13-17)24-21(25)14-28-18-9-7-15-5-3-4-6-16(15)12-18/h3-10,12-13H,2,11,14H2,1H3,(H,24,25) |
InChIキー |
RCGUUGLBBYFUQK-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
正規SMILES |
CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



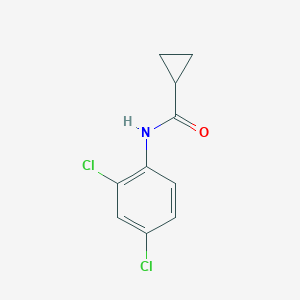
![5-chloro-N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290450.png)
![4-ethyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290453.png)
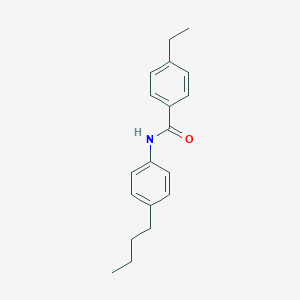
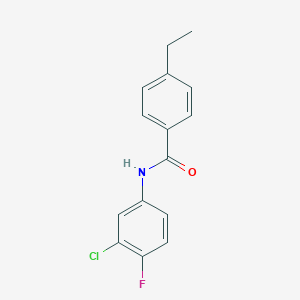


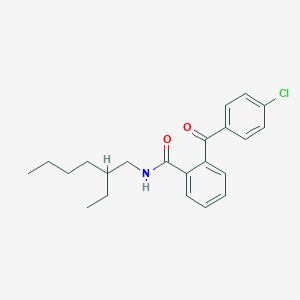


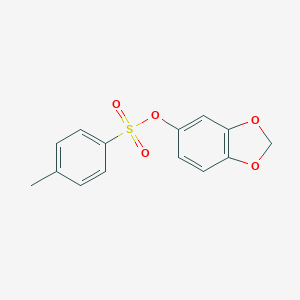
![2-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)acetyl]amino}-4-methylphenyl)acetamide](/img/structure/B290467.png)

